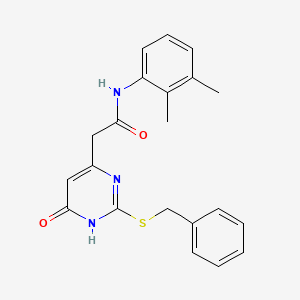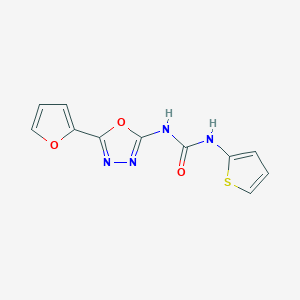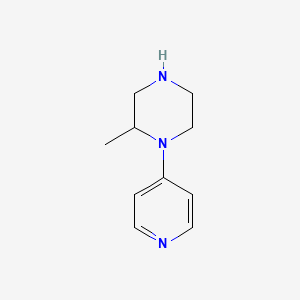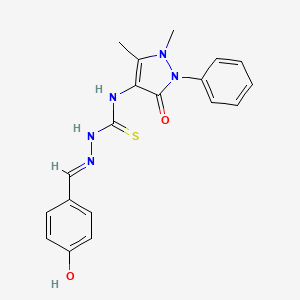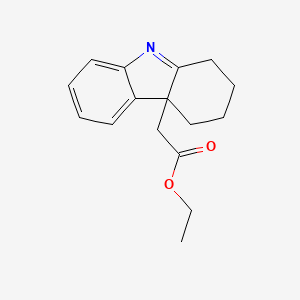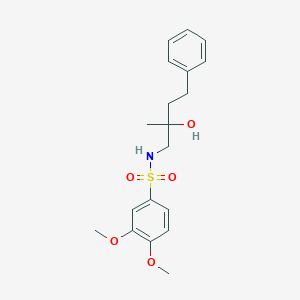![molecular formula C10H6ClF4NO B2510034 N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2361656-15-5](/img/structure/B2510034.png)
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This inhibitor has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases related to CFTR dysfunction.
Mechanism Of Action
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide inhibits CFTR function by binding to a specific site on the protein and preventing chloride ion transport across the cell membrane. This inhibition is reversible and dose-dependent, making N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide a useful tool for studying the physiological and biochemical effects of CFTR inhibition.
Biochemical and Physiological Effects:
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. Inhibition of CFTR function by N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has been shown to reduce airway surface liquid volume, increase mucus viscosity, and alter ion transport across the epithelial cell membrane. These effects are consistent with the role of CFTR in regulating salt and fluid transport across epithelial cells.
Advantages And Limitations For Lab Experiments
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has several advantages as a research tool, including its high potency and selectivity for CFTR inhibition, its reversible and dose-dependent inhibition, and its ability to inhibit CFTR function in vitro and in vivo. However, there are also limitations to the use of N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide in lab experiments. For example, N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide may have off-target effects on other ion channels or transporters, and its effects may vary depending on the cell type or tissue being studied.
Future Directions
There are several future directions for research on N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide. One area of interest is the development of more potent and selective CFTR inhibitors for therapeutic use in cystic fibrosis and other diseases related to CFTR dysfunction. Another area of interest is the use of N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide as a research tool to study the physiological and biochemical effects of CFTR inhibition in different cell types and tissues. Finally, there is a need for further research to better understand the off-target effects and limitations of N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide in lab experiments.
Synthesis Methods
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide can be synthesized by reacting 4-chloro-2-fluoro-5-(trifluoromethyl)aniline with prop-2-enoyl chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain pure N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide. This synthesis method has been optimized and improved over the years to increase yield and purity.
Scientific Research Applications
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases related to CFTR dysfunction. CFTR is a chloride channel protein that plays a critical role in regulating salt and fluid transport across epithelial cells. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease characterized by thick mucus buildup in the lungs and other organs.
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has been shown to inhibit CFTR function in vitro and in vivo, making it a potential therapeutic agent for cystic fibrosis and other diseases related to CFTR dysfunction. In addition, N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide has been used as a research tool to study the physiological and biochemical effects of CFTR inhibition.
properties
IUPAC Name |
N-[4-chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF4NO/c1-2-9(17)16-8-3-5(10(13,14)15)6(11)4-7(8)12/h2-4H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZQUJKLXYRFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)
![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)

